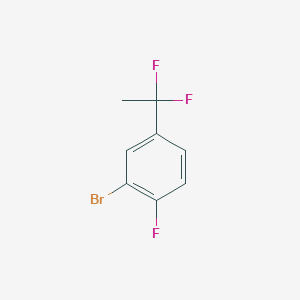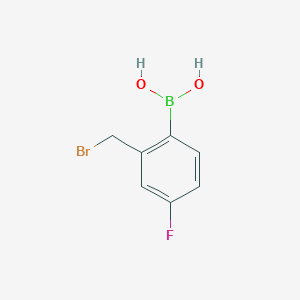
(2-(Bromomethyl)-4-fluorophenyl)boronsäure
Übersicht
Beschreibung
“(2-(Bromomethyl)-4-fluorophenyl)boronic acid” is a type of boronic acid derivative. It is also known as α-Bromo-o-tolueneboronic acid or o-Boronobenzyl bromide . It has the empirical formula C7H8BBrO2 and a molecular weight of 214.85 .
Synthesis Analysis
This compound can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . It can also be used in the preparation of isoquinoline derivatives . The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids .Molecular Structure Analysis
The molecular formula of “(2-(Bromomethyl)-4-fluorophenyl)boronic acid” is C7H7BBrFO2 . Its average mass is 232.843 Da and its monoisotopic mass is 231.970642 Da .Chemical Reactions Analysis
Boronic acids, including “(2-(Bromomethyl)-4-fluorophenyl)boronic acid”, are known for their ability to form bonds with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various chemical reactions and sensing applications .Physical and Chemical Properties Analysis
The melting point of “(2-(Bromomethyl)-4-fluorophenyl)boronic acid” is between 158-162 °C and it should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
(2-(Bromomethyl)-4-fluorophenyl)boronsäure: wird bei der Entwicklung von Sensoren eingesetzt, da sie Komplexe mit Diolen und Lewis-Basen wie Fluorid oder Cyanid bilden kann. Diese Wechselwirkung ist besonders nützlich bei der Herstellung von Sensoren zum Nachweis von Kohlenhydraten und anderen Substanzen sowohl in homogenen Assays als auch in heterogenen Detektionsumgebungen .
Biologische Markierung und Proteinmanipulation
Die Reaktivität der Verbindung mit Diolen ermöglicht auch ihren Einsatz in der biologischen Markierung und Proteinmanipulation. Sie kann zur Modifizierung von Proteinen oder zur Markierung von Zellen verwendet werden, was für die Verfolgung biologischer Prozesse und das Verständnis von Proteinfunktionen unerlässlich ist .
Trennungstechnologien
Boronsäuren, einschließlich This compound, werden in Trennungstechnologien eingesetzt. Sie können für die Elektrophorese glykosylierter Moleküle verwendet werden, eine Technik zur Trennung und Analyse verschiedener Arten von Molekülen basierend auf ihrer Ladung und Größe .
Entwicklung von Therapeutika
Diese Verbindung hat potenzielle Anwendungen bei der Entwicklung von Therapeutika. Ihre Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer Behandlungen für Krankheiten wie HIV, Fettleibigkeit, Diabetes und Krebs .
Fluoreszierende Sensoren
This compound: kann zur Entwicklung fluoreszierender Sensoren verwendet werden. Diese Sensoren können eine Vielzahl von Substanzen nachweisen, darunter Glucose, Ribose, Katecholamine, reaktive Sauerstoffspezies und ionische Verbindungen, indem sie beim Binden an Analyten signifikante Fluoreszenzänderungen erfahren .
Materialwissenschaften
Der Boronsäureanteil dieser Verbindung kann in Materialien wie intelligenten Polymergelen, Nanopartikeln und Quantenpunkten eingebaut werden. Diese Materialien haben Anwendungen in verschiedenen Bereichen, darunter kontrollierte Arzneistofffreisetzungssysteme und die Konstruktion fortschrittlicher analytischer Methoden .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets .
Mode of Action
(2-(Bromomethyl)-4-fluorophenyl)boronic acid is an organoboron compound. Organoboron compounds are known for their role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving (2-(Bromomethyl)-4-fluorophenyl)boronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .
Result of Action
The primary result of the action of (2-(Bromomethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of (2-(Bromomethyl)-4-fluorophenyl)boronic acid, like other organoboron compounds, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(2-(Bromomethyl)-4-fluorophenyl)boronic acid”, have been increasingly utilized in diverse areas of research . They have potential applications in biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Further studies on boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Eigenschaften
IUPAC Name |
[2-(bromomethyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHGEZUSQVBFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660143 | |
| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-01-3 | |
| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-(Bromomethyl)-4-fluorophenyl)boronic acid contribute to the development of stimuli-responsive drug delivery systems?
A: (2-(Bromomethyl)-4-fluorophenyl)boronic acid plays a crucial role in creating a stimuli-responsive element within a triblock terpolymer system. [] The research demonstrates that this compound selectively reacts with the poly(4-vinyl pyridine) (P4VP) block of a poly(styrene)-b-poly(4-vinyl pyridine)-b-poly(ethylene oxide) (SVE) triblock terpolymer. This reaction, a quaternization process, introduces the boronic acid functionality to the polymer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)
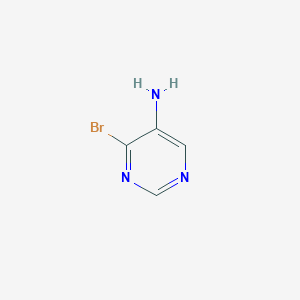

![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)
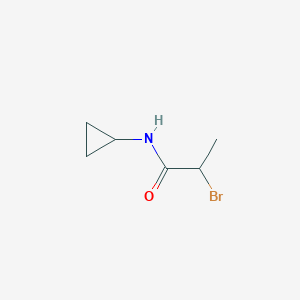
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
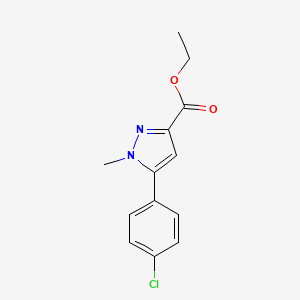
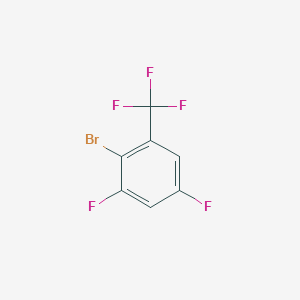

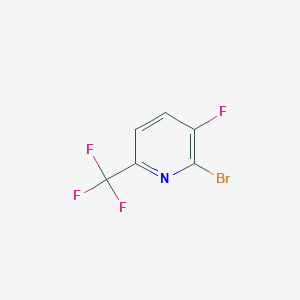
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)
